(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound notable for its structural features, which include an ethoxy group, an isopropylamino group, and a trifluoromethyl group attached to a butenone backbone. This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula of this compound is CHFNO, with a molecular weight of approximately 239.23 g/mol. Its unique structure allows it to participate in various
The chemistry of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one involves several key reactions:
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one exhibits various biological activities that make it a subject of interest in pharmacological research. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially acting as an inhibitor in biochemical assays. The trifluoromethyl group enhances its ability to permeate cell membranes, allowing it to reach intracellular targets effectively. Preliminary studies suggest potential applications in enzyme inhibition and as a lead compound for developing new therapeutic agents.
The synthesis of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one typically involves multi-step synthetic routes:
These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product .
This compound has several applications across different fields:
Interaction studies involving (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic uses. The presence of the trifluoromethyl group is known to enhance interactions with lipid membranes and proteins, making it a candidate for further pharmacological exploration.
Several compounds share structural similarities with (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethoxy-1,1,1-trifluoro-but-3-en-2-one | Ethoxy and trifluoromethyl groups | Lacks amino substitution |
| 4-Ethylamino-1,1,1-trifluoro-but-3-en-2-one | Ethylamino instead of isopropylamino | Different amino group affects biological activity |
| 4-Isopropylamino-1,1-difluoro-but-3-en-2-one | Isopropylamino with difluoromethyl | Less lipophilic due to fewer fluorine atoms |
The uniqueness of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one lies in its combination of an ethoxy group with a highly lipophilic trifluoromethyl moiety and an isopropylamino substituent. This combination potentially enhances its biological activity compared to similar compounds lacking these features .